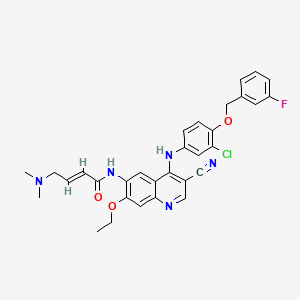

(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide

描述

HKI-357 是一种强效、不可逆的表皮生长因子受体 (EGFR) 和人表皮生长因子受体 2 (ERBB2) 双重抑制剂。 它主要用于癌症研究,因为它能够抑制这些受体的自身磷酸化,这些受体在多种类型的癌症中通常过表达 .

准备方法

合成路线和反应条件

HKI-357 的合成涉及多个步骤,从喹啉核心结构的制备开始。关键步骤包括:

喹啉核心的形成: 这通常通过一系列缩合反应来实现,涉及苯胺衍生物和醛。

官能团的引入: 通过亲核取代和其他反应引入各种官能团,例如氰基、乙氧基和二甲基氨基。

工业生产方法

HKI-357 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件以最大限度地提高产量和纯度,同时最大限度地减少有害试剂和溶剂的使用 .

化学反应分析

反应类型

HKI-357 会经历几种类型的化学反应,包括:

氧化: HKI-357 可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变喹啉核心上的官能团。

取代: 亲核取代反应可以在苯环上引入不同的取代基.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要产品

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide exhibit significant anticancer properties. The quinoline moiety is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have shown that derivatives of quinoline can target multiple pathways involved in cancer progression, making them promising candidates for further development as anticancer agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to possess antibacterial and antifungal properties, which could be explored in the development of new antimicrobial agents. Research focusing on the synthesis and evaluation of similar compounds has demonstrated effectiveness against a range of pathogens, indicating that further studies on this compound could yield valuable insights into its antimicrobial efficacy.

Enzyme Inhibition

Quinoline-based compounds are often studied for their ability to inhibit specific enzymes involved in disease processes. For instance, they may act as inhibitors of kinases or other enzymes related to cancer and inflammatory diseases. Investigating the enzyme inhibition profile of this compound could reveal its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated their effectiveness against human breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing and testing various quinoline derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting the potential of this compound class in developing new antimicrobial therapies.

作用机制

HKI-357 通过不可逆地结合到 EGFR 和 ERBB2 的 ATP 结合位点来发挥作用。这种结合阻止了这些受体的自身磷酸化,从而抑制了 AKT 和 MAPK 途径等下游信号通路。 这种抑制导致癌细胞的增殖减少和凋亡增加 .

相似化合物的比较

类似化合物

阿法替尼: 另一种 EGFR 和 ERBB2 不可逆抑制剂,用于治疗非小细胞肺癌.

厄洛替尼: EGFR 的可逆抑制剂,用于治疗非小细胞肺癌和胰腺癌.

吉非替尼: EGFR 的可逆抑制剂,用于治疗非小细胞肺癌.

HKI-357 的独特性

HKI-357 的独特性在于它对 EGFR 和 ERBB2 的不可逆抑制,使其在某些类型的癌症中比可逆抑制剂更有效。 它能够克服对其他酪氨酸激酶抑制剂(如吉非替尼)的耐药性,进一步突出了它作为治疗剂的潜力 .

生物活性

(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as compound 848133-17-5, is a synthetic organic compound with potential therapeutic applications, particularly in oncology. This compound is characterized by its complex structure, which includes a quinoline core and various functional groups that contribute to its biological activity.

The molecular formula for this compound is C31H29ClFN5O3, with a molecular weight of 574.05 g/mol. It is important to note the specific structural features that may influence its biological interactions, including:

- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and metabolic stability of the compound.

- Dimethylamino Group : This moiety may play a role in receptor binding and activity modulation.

Research indicates that compounds similar to this compound act primarily as tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth and survival.

- Inhibition of EGFR : The compound is believed to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking this receptor, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells.

- Impact on Tumor Growth : In vitro studies have shown significant anti-proliferative effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Experimental Findings

A study involving related compounds demonstrated that modifications to the quinoline structure can lead to enhanced potency against specific cancer cell lines. For instance:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Transtinib | H1975 (EGFR L858R/T790M) | 34 |

| Transtinib | A431 (WT EGFR) | 62 |

These findings suggest that structural variations can significantly influence the efficacy of similar compounds against resistant cancer types .

Case Studies

- Anti-Cancer Activity : A series of synthesized compounds were evaluated for their anti-cancer properties in xenograft models. The results indicated that compounds with similar structures to this compound exhibited reduced tumor sizes over extended periods .

- Binding Affinity Studies : Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of EGFR. The results showed favorable interactions with key residues, enhancing our understanding of how modifications impact binding affinity and specificity .

属性

IUPAC Name |

(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERXPXBELDBEPZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233873 | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-17-5 | |

| Record name | HKI 357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HKI-357 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HKI-357 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) in cancer cells harboring EGFR mutations?

A1: this compound (HKI-357) acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. This means it forms a covalent bond with the receptor, permanently blocking its activity. EGFR is often overactive in various cancers, driving tumor growth and progression. By irreversibly inhibiting EGFR, this compound (HKI-357) aims to halt or slow down this process.

Q2: The provided research mentions that this compound (HKI-357) shows promise in treating cancers with specific EGFR mutations. What types of mutations are these, and why are they significant?

A2: The research highlights this compound (HKI-357)'s potential in cancers with EGFR mutations that lead to resistance against other EGFR inhibitors, specifically gefitinib and erlotinib []. These mutations often occur during the course of treatment, allowing the cancer to continue growing despite the presence of these drugs. The emergence of resistance is a significant challenge in cancer treatment, and compounds like this compound (HKI-357) offer a potential way to overcome this obstacle.

Q3: What are the potential advantages of using an irreversible EGFR inhibitor like this compound (HKI-357) compared to reversible inhibitors?

A3: Irreversible inhibitors like this compound (HKI-357) offer potential advantages in specific scenarios. Their prolonged binding to EGFR can provide sustained target inhibition even after the drug is cleared from the bloodstream [, ]. This prolonged effect might be particularly beneficial in combating cancers that develop resistance to reversible inhibitors, as highlighted in the research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。